4-Piperidinoquinazoline Demonstrates Superior Dual Cholinesterase Inhibition Versus 4-Butylamino and 4-Morpholino Congeners
In a head-to-head evaluation of 4-substituted aminoquinazolines, 4-piperidinoquinazoline (12e) exhibited the highest inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 1.3 µM and 7.5 µM, respectively [1]. The directly compared 4-butylaminoquinazoline (12a) and 4-morpholinoquinazoline (12f) were described as less active, although their individual IC50 values were not disclosed in the publicly available abstract [1]. The 4-piperidino substitution therefore represents the most potent dual-cholinesterase pharmacophore within this series.
| Evidence Dimension | Inhibitory potency against human AChE and BChE |
|---|---|
| Target Compound Data | AChE IC50 = 1.3 µM; BChE IC50 = 7.5 µM |
| Comparator Or Baseline | 4-Butylaminoquinazoline (12a) and 4-morpholinoquinazoline (12f) — reported to be less active; exact IC50 values not publicly available |
| Quantified Difference | Not numerically quantifiable for comparators from available data |
| Conditions | Ellman's spectrophotometric assay; human recombinant AChE and BChE |
Why This Matters
For laboratories synthesizing or procuring cholinesterase inhibitor libraries, 4-piperidinoquinazoline is the empirically validated lead within the 4-aminoquinazoline series, minimizing the need for redundant analog screening.
- [1] Uetrongchit Y. Synthesis of quinazoline derivatives with acetylcholinesterase and butyrylcholinesterase inhibitory activities [Master's thesis]. Chulalongkorn University; 2010. DOI:10.58837/CHULA.THE.2010.1185. View Source
